molecular formula C11H13ClS B3023970 [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene CAS No. 64474-33-5

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Cat. No.: B3023970
CAS No.: 64474-33-5
M. Wt: 212.74 g/mol
InChI Key: GJNDPBXIKNJNPJ-UHFFFAOYSA-N
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Description

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is an organic compound with the molecular formula C11H13ClS It is characterized by a cyclopropyl ring substituted with chlorine and two methyl groups, attached to a benzene ring via a sulfur atom

Scientific Research Applications

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene typically involves the reaction of 1-chloro-2,3-dimethylcyclopropane with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the thiophenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biomolecules, potentially affecting their function. The compound’s unique structure allows it to interact with different pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Bromo-2,3-dimethylcyclopropyl)thio]benzene
  • [(1-Iodo-2,3-dimethylcyclopropyl)thio]benzene
  • [(1-Chloro-2,3-dimethylcyclopropyl)thio]toluene

Uniqueness

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine or iodine analogs. The specific arrangement of the cyclopropyl ring and the benzene ring also contributes to its distinct chemical properties.

Properties

IUPAC Name

(1-chloro-2,3-dimethylcyclopropyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c1-8-9(2)11(8,12)13-10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNDPBXIKNJNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(SC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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